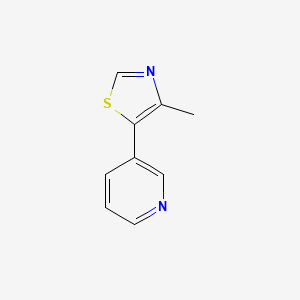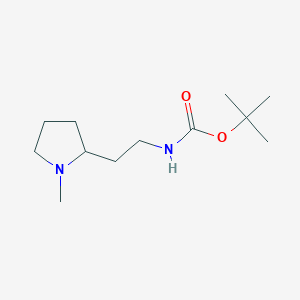
N-Boc-2-(1-Methyl-pyrrolidin-2-yl)-ethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-2-(1-Methyl-pyrrolidin-2-yl)-ethylamine is a chemical compound that belongs to the class of N-Boc-protected amines The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-2-(1-Methyl-pyrrolidin-2-yl)-ethylamine typically involves the protection of 2-(1-Methyl-pyrrolidin-2-yl)-ethylamine with a Boc group. One common method involves reacting 2-(1-Methyl-pyrrolidin-2-yl)-ethylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-Boc-2-(1-Methyl-pyrrolidin-2-yl)-ethylamine can undergo various chemical reactions, including:
Deprotection: Removal of the Boc group under acidic conditions (e.g., using trifluoroacetic acid).
Substitution: Nucleophilic substitution reactions where the amine group can react with electrophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Deprotection: 2-(1-Methyl-pyrrolidin-2-yl)-ethylamine.
Substitution: Various substituted amines depending on the electrophile used.
Oxidation and Reduction: Corresponding oxidized or reduced products.
Applications De Recherche Scientifique
N-Boc-2-(1-Methyl-pyrrolidin-2-yl)-ethylamine has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Employed in the preparation of complex organic molecules.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Industrial Applications: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-Boc-2-(1-Methyl-pyrrolidin-2-yl)-ethylamine largely depends on its role in specific reactions. In medicinal chemistry, it may act as a precursor or intermediate that undergoes further transformations to yield active pharmaceutical ingredients. The Boc group provides stability and protection during these transformations, ensuring that the amine functionality remains intact until the desired stage of synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Boc-2-(Pyrrolidin-2-yl)-ethylamine: Lacks the methyl group on the pyrrolidine ring.
N-Boc-2-(1-Ethyl-pyrrolidin-2-yl)-ethylamine: Contains an ethyl group instead of a methyl group.
N-Boc-2-(1-Methyl-pyrrolidin-2-yl)-methanamine: Has a methanamine group instead of an ethylamine group.
Uniqueness
N-Boc-2-(1-Methyl-pyrrolidin-2-yl)-ethylamine is unique due to the presence of the methyl group on the pyrrolidine ring, which can influence its reactivity and interactions in chemical and biological systems. This structural feature may impart distinct properties compared to its analogs, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
936497-87-9 |
|---|---|
Formule moléculaire |
C12H24N2O2 |
Poids moléculaire |
228.33 g/mol |
Nom IUPAC |
tert-butyl N-[2-(1-methylpyrrolidin-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)13-8-7-10-6-5-9-14(10)4/h10H,5-9H2,1-4H3,(H,13,15) |
Clé InChI |
QEVQEWQGMDZNTH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCC1CCCN1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





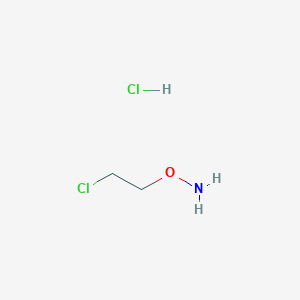
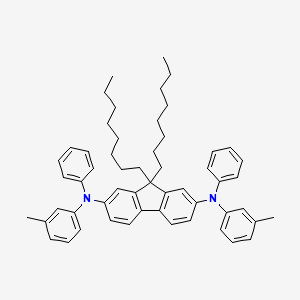
![3-(4-chlorophenyl)-1-(2-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14129042.png)
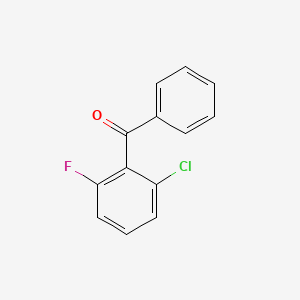
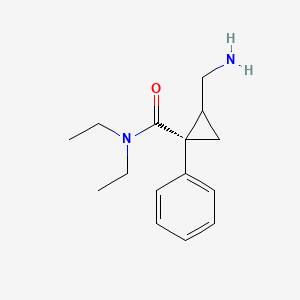


![1-[4-[2-(4-Acetylphenyl)ethynyl]phenyl]ethanone](/img/structure/B14129072.png)
![5-((4-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14129076.png)
![2-(Difluoromethylidene)spiro[cyclopropane-1,9'-fluorene]](/img/structure/B14129095.png)
